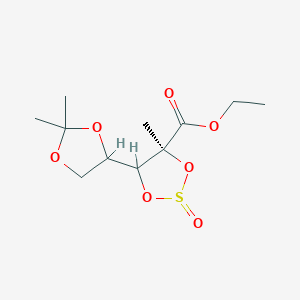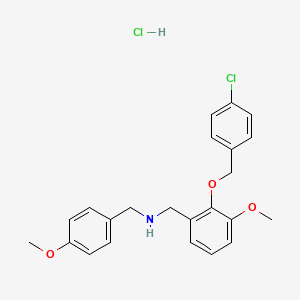
C23H25Cl2NO3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C23H25Cl2NO3 Levocetirizine dihydrochloride . It is a selective histamine H1 antagonist used to treat various allergic symptoms. Levocetirizine is the R-enantiomer of cetirizine and has a greater affinity for the histamine H1 receptor than cetirizine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Levocetirizine dihydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 4-chlorobenzhydryl piperazine with 2-chloroethanol to form the intermediate, which is then reacted with chloroacetic acid to produce levocetirizine . The reaction conditions typically involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of levocetirizine dihydrochloride involves large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Levocetirizine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
Levocetirizine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new antihistamines.
Biology: It serves as a tool to study histamine H1 receptor interactions and allergic response mechanisms.
Medicine: Levocetirizine is extensively researched for its efficacy in treating allergic rhinitis, chronic urticaria, and other allergic conditions.
Mechanism of Action
Levocetirizine dihydrochloride exerts its effects by selectively binding to the histamine H1 receptors, thereby blocking the action of histamine, a substance in the body that causes allergic symptoms. This binding prevents the cascade of allergic reactions, reducing symptoms such as itching, swelling, and rashes . The molecular targets include the histamine H1 receptors located on various cells, including those in the respiratory tract and skin .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: The parent compound of levocetirizine, with a similar structure but less selective for the H1 receptor.
Loratadine: Another antihistamine with a different chemical structure but similar therapeutic effects.
Fexofenadine: A non-sedating antihistamine with a different mechanism of action.
Uniqueness
Levocetirizine dihydrochloride is unique due to its high selectivity and affinity for the histamine H1 receptor, which results in fewer side effects and greater efficacy in treating allergic symptoms compared to its counterparts .
Properties
Molecular Formula |
C23H25Cl2NO3 |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
N-[[2-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C23H24ClNO3.ClH/c1-26-21-12-8-17(9-13-21)14-25-15-19-4-3-5-22(27-2)23(19)28-16-18-6-10-20(24)11-7-18;/h3-13,25H,14-16H2,1-2H3;1H |
InChI Key |
OVLCAYSYTXFLGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=C(C(=CC=C2)OC)OCC3=CC=C(C=C3)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(2-hydroxyethyl)-](/img/structure/B12630691.png)

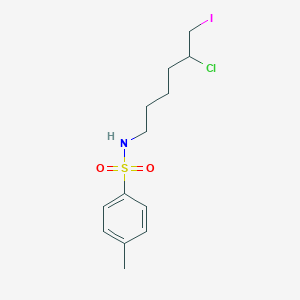
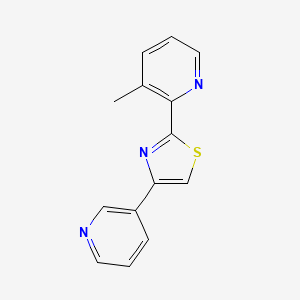
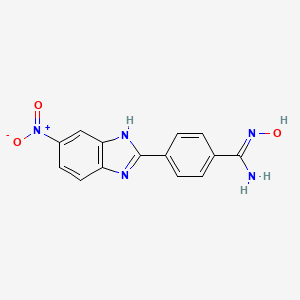
![3-[(E)-(4-Chlorophenyl)diazenyl]-1-methyl-2-phenyl-1H-indole](/img/structure/B12630720.png)
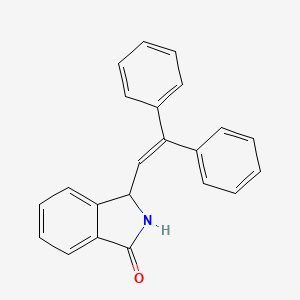
![Methyl 9-chlorobenzo[h]isoquinoline-6-carboxylate](/img/structure/B12630730.png)
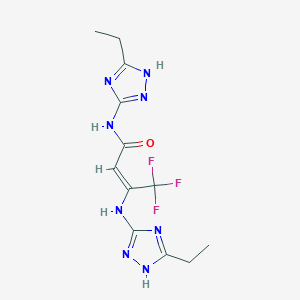
![3a-(4-nitrophenyl)-2,3,5-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12630738.png)

![1-[(2,6-Dimethylphenyl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12630749.png)
![6-Chloro-3-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12630759.png)
